molecular formula C25H27ClN4O3S2 B2954176 N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE HYDROCHLORIDE CAS No. 1103350-11-3

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2954176
CAS No.: 1103350-11-3
M. Wt: 531.09
InChI Key: NHVZADBFSWWPBZ-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.

    Attachment of the Dimethylaminoethyl Group: This step may involve nucleophilic substitution reactions using dimethylaminoethyl chloride or similar reagents.

    Introduction of the Sulfamoyl Group: This can be done through sulfonation reactions using sulfonyl chlorides.

    Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the intermediate compounds and converting them to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to inhibition or activation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores.

    Sulfonamide Derivatives: Compounds with similar sulfamoyl groups.

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S2.ClH/c1-27(2)17-18-29(25-26-22-11-7-8-12-23(22)33-25)24(30)19-13-15-21(16-14-19)34(31,32)28(3)20-9-5-4-6-10-20;/h4-16H,17-18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVZADBFSWWPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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